molecular formula C10H8ClNO B13664190 2-Chloro-7-methylquinolin-4-ol

2-Chloro-7-methylquinolin-4-ol

Cat. No.: B13664190
M. Wt: 193.63 g/mol
InChI Key: UCFZWHWMFJSXRV-UHFFFAOYSA-N
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Description

2-Chloro-7-methylquinolin-4-ol is a chloro- and methyl-substituted quinoline derivative of high interest in medicinal chemistry and drug discovery. The quinoline scaffold is a privileged structure in pharmacology, known for its ability to interact with diverse biological targets . This compound serves as a versatile synthetic intermediate or building block for the development of novel bioactive molecules. Researchers utilize such substituted quinolines to create hybrids, for instance, by connecting them to other pharmacophores like the 1,4-quinone moiety, to enhance cytotoxic activity and bioavailability . These hybrids have shown promise as substrates for the enzyme DT-diaphorase (NQO1), with studies indicating that similar compounds exhibit significant in vitro anticancer activity against a panel of human cancer cell lines, including breast (MCF-7, T47D) and lung (A549) cancers, which often express higher levels of the NQO1 protein . The specific substitution pattern of the chlorine and methyl groups on the quinoline core allows for strategic structural modifications, making it a valuable reagent for exploring structure-activity relationships in chemical biology. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8ClNO

Molecular Weight

193.63 g/mol

IUPAC Name

2-chloro-7-methyl-1H-quinolin-4-one

InChI

InChI=1S/C10H8ClNO/c1-6-2-3-7-8(4-6)12-10(11)5-9(7)13/h2-5H,1H3,(H,12,13)

InChI Key

UCFZWHWMFJSXRV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C=C(N2)Cl

Origin of Product

United States

Chemical Reactivity and Transformation Mechanisms of 2 Chloro 7 Methylquinolin 4 Ol

Nucleophilic Substitution Reactions

The quinoline (B57606) ring, being a π-electron-deficient heterocycle, is activated towards nucleophilic substitution, particularly at the C2 and C4 positions, which are alpha and gamma to the ring nitrogen, respectively. quora.comfirsthope.co.in The presence of a good leaving group, such as a chlorine atom, at these positions facilitates these reactions.

Reactivity at the Chlorine Atom (Position 2)

The chlorine atom at the C2 position of the quinoline nucleus is susceptible to displacement by various nucleophiles. The reactivity of 2-chloroquinolines is influenced by the nature of the nucleophile and the reaction conditions. Studies comparing 2-chloroquinoline (B121035) and 4-chloroquinoline (B167314) have shown differences in their reactivity profiles. For instance, 2-chloroquinoline exhibits a higher reactivity towards methoxide (B1231860) ions but shows less propensity for acid catalysis when reacting with amines compared to its 4-chloro counterpart. researchgate.net

The substitution of the C2 chlorine atom can be achieved with a variety of nucleophiles. This reaction is a cornerstone for the synthesis of diverse functionalized quinoline derivatives.

Table 1: Examples of Nucleophilic Substitution at the C2 Position of Chloroquinolines

Nucleophile Reagent Example Product Type
Amines Ammonia, Primary/Secondary Amines 2-Aminoquinoline derivatives
Alkoxides Sodium Methoxide 2-Methoxyquinoline derivatives
Hydrazines Hydrazine (B178648) Hydrate (B1144303) 2-Hydrazinoquinoline derivatives

Reactivity at the Hydroxyl Group (Position 4)

The hydroxyl group at the C4 position of 2-Chloro-7-methylquinolin-4-ol introduces significant chemical versatility, primarily due to keto-enol tautomerism. The compound exists in a dynamic equilibrium between the enol form (quinolin-4-ol) and the more stable keto form (quinolin-4(1H)-one). holzer-group.atresearchgate.netresearchgate.net Spectroscopic and crystallographic data for related compounds confirm that the keto tautomer is generally favored, particularly in the solid state and in polar solvents. researchgate.net

This tautomerism dictates the reactivity at this position:

Enol Form : Can undergo typical reactions of a phenol-like hydroxyl group, such as O-alkylation to form 4-alkoxyquinolines.

Keto Form : The N-H proton is acidic and can be removed by a base. The resulting conjugate base can react with electrophiles. The carbonyl group can also be transformed. For instance, treatment of quinolin-4-ones with chlorinating agents like phosphoryl chloride (POCl₃) is a standard method to introduce a chlorine atom at the C4 position, converting the quinolinone back to a 4-chloroquinoline derivative. mdpi.com

Table 2: Tautomerism and Reactivity at Position 4

Tautomeric Form Reactive Site Reaction Type Product
Enol (4-Hydroxy) -OH group O-Alkylation 4-Alkoxyquinoline

Displacement of Other Leaving Groups on the Quinoline Ring

The success of a nucleophilic substitution reaction is highly dependent on the nature of the leaving group. libretexts.orglibretexts.orgchemguide.co.uk While chlorine is a common and effective leaving group, other groups can also be displaced. The relative ability of a group to depart is often inversely related to its basicity; weaker bases are better leaving groups. libretexts.org

In the context of the quinoline ring, if the chlorine at C2 were to be replaced by another functional group, the reactivity of that position would be altered. For example, research on 4-chloro-8-methylquinoline-2(1H)-thione derivatives has shown that an alkylthio group at the C2 position can be displaced by hydrazine. mdpi.com This demonstrates that the ethylthio group can also function as a leaving group, enabling further functionalization at a position that was previously modified. mdpi.com This principle allows for sequential substitutions on the quinoline core, where the introduction of one group facilitates its own replacement in a subsequent step.

Electrophilic Substitution Reactions on the Quinoline Ring

In contrast to its reactivity towards nucleophiles, the quinoline ring system is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the heterocyclic nitrogen atom. quimicaorganica.org Consequently, electrophilic attack occurs preferentially on the more electron-rich benzene (B151609) ring (carbocycle) rather than the pyridine (B92270) ring. quimicaorganica.orgresearchgate.net

For an unsubstituted quinoline, electrophilic substitution favors positions C5 and C8. firsthope.co.inquimicaorganica.orgreddit.com The directing effects of the substituents already present on the this compound ring must be considered:

-OH (at C4, keto form) : The amide-like functionality in the keto tautomer is an activating group and directs ortho and para.

-CH₃ (at C7) : The methyl group is a weak activating group and is ortho, para-directing.

-Cl (at C2) : The chloro group is deactivating but is also an ortho, para-director.

The combination of these directing effects suggests that incoming electrophiles will preferentially attack the available positions on the benzene ring, namely C5, C6, and C8. The precise outcome would depend on the specific electrophile and reaction conditions, which influence the steric and electronic balance of the reaction.

Oxidation and Reduction Pathways

Formation of Quinoline N-Oxide Derivatives

The lone pair of electrons on the nitrogen atom of the quinoline ring is susceptible to oxidation, leading to the formation of a quinoline N-oxide. This transformation is a common and important reaction for heterocyclic amines. The resulting N-oxide has significantly different electronic properties compared to the parent quinoline, which can be exploited for further synthetic modifications. For example, N-oxidation activates the C2 and C4 positions for certain types of nucleophilic substitution. nih.gov

The oxidation is typically carried out using peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a widely used reagent. researchgate.netdntb.gov.uabenthamdirect.compreprints.org Other oxidizing systems, such as hydrogen peroxide in acetic acid, can also be employed. preprints.org The reaction involves the direct transfer of an oxygen atom from the peroxy acid to the nitrogen atom. masterorganicchemistry.com

Table 3: Common Reagents for Quinoline N-Oxide Formation

Oxidizing Agent Abbreviation Typical Solvent
meta-Chloroperoxybenzoic acid m-CPBA Dichloromethane (B109758) (DCM), Chloroform

The synthesis of 4,7-dichloroquinoline (B193633) 1-oxide from 4,7-dichloroquinoline using m-CPBA in dichloromethane is a well-documented example that illustrates this transformation. preprints.orgchemicalbook.com A similar protocol would be applicable for the N-oxidation of this compound.

Reduction to Tetrahydroquinoline Analogues

The selective hydrogenation of the quinoline ring system is a well-established method for synthesizing 1,2,3,4-tetrahydroquinolines (THQs), which are prevalent motifs in many biologically active compounds. researchgate.netdatapdf.com This transformation is a feasible route for converting this compound to its corresponding tetrahydroquinoline analogue. The reduction typically targets the pyridine ring of the quinoline system due to its electron-deficient nature.

Various transition metal catalysts are effective for the selective hydrogenation of quinolines. researchgate.net While specific studies detailing the reduction of this compound are not prevalent, general methodologies can be applied. These methods often involve catalytic hydrogenation using catalysts such as palladium, platinum, rhodium, or ruthenium under a hydrogen atmosphere. researchgate.net An alternative approach involves reductive cyclization of suitable precursors using reagents like cobalt(II) chloride (CoCl₂) and sodium borohydride (B1222165) (NaBH₄), which has been used to synthesize tetrahydroquinolin-3-ols. lookchem.com This latter method highlights a strategy for constructing the saturated heterocyclic core with simultaneous introduction of hydroxyl functionality. lookchem.com

Table 1: General Conditions for Reduction of Quinolines to Tetrahydroquinolines

Catalyst/Reagent System Typical Conditions Expected Product
Pd/C, PtO₂, Rh/C H₂ gas (1-50 atm), various solvents (e.g., EtOH, MeOH, AcOH) 2-Chloro-7-methyl-1,2,3,4-tetrahydroquinolin-4-ol

Functionalization and Derivatization Reactions

The presence of multiple reactive sites—the C-H bonds, the chloro substituent, and the hydroxyl group—makes this compound a versatile substrate for constructing more complex molecules.

Direct C-H functionalization is a powerful tool in modern organic synthesis for modifying heterocyclic cores without pre-functionalization. For the quinoline ring, a common and effective strategy involves the formation of a quinoline N-oxide. mdpi.com The N-oxide acts as a directing group, activating the C2 and C8 positions for functionalization under milder conditions. mdpi.com

In the case of this compound, the C2 position is already substituted. However, after conversion to the corresponding N-oxide, this strategy could potentially be employed to functionalize other available C-H bonds on the quinoline nucleus, such as the C8 position. This approach is considered one of the most attractive methods for synthesizing C2 and C8 functionalized quinoline compounds. mdpi.com

The 4-hydroxyquinoline (B1666331) moiety exists in tautomeric equilibrium with its keto form, 7-methyl-2-chloroquinolin-4(1H)-one. This allows for alkylation to occur at either the oxygen (O-alkylation) or the nitrogen (N-alkylation), with the outcome often dictated by the reaction conditions.

Regioselective O-alkylation of related quinolinone systems has been achieved using various electrophiles in the presence of a catalyst or base. researchgate.net For instance, reaction of this compound with an alkyl halide (e.g., methyl iodide) in the presence of a base like potassium carbonate could favor the formation of the corresponding 4-alkoxy ether. Silver nanoparticles have also been reported to catalyze the O-alkylation of amides with heteroalkyl halides, suggesting a potential route for this transformation. researchgate.net

The chlorine atom at the C2 position serves as an effective handle for transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental for constructing complex molecular architectures by forming new carbon-carbon or carbon-heteroatom bonds. Various cross-coupling reactions, such as Suzuki, Negishi, and Sonogashira, can be employed.

For example, studies on 7-chloroquinoline (B30040) derivatives have demonstrated successful Negishi cross-coupling reactions. durham.ac.uk In these reactions, the chloro-substituted quinoline is reacted with an organozinc reagent in the presence of a palladium or nickel catalyst to form a new C-C bond. This methodology can be directly applied to this compound to introduce a wide variety of aryl, heteroaryl, or alkyl groups at the 2-position.

Table 2: Potential Cross-Coupling Reactions at the C2 Position

Reaction Name Coupling Partner Catalyst Potential Product
Suzuki Coupling Aryl/Vinyl Boronic Acid or Ester Pd(PPh₃)₄, Pd(dppf)Cl₂ 2-Aryl(or Vinyl)-7-methylquinolin-4-ol
Negishi Coupling Organozinc Reagent (R-ZnX) Pd(PPh₃)₄, NiCl₂(dppp) 2-Alkyl(or Aryl)-7-methylquinolin-4-ol durham.ac.uk

The 4-hydroxyl group is a key functional handle that can readily undergo classic reactions such as etherification and esterification.

Etherification: As mentioned in section 3.4.2, O-alkylation (etherification) can be achieved by reacting the hydroxyl group with an electrophile like an alkyl halide under basic conditions. This reaction converts the phenol-like hydroxyl group into an ether linkage, significantly altering the compound's electronic and physical properties. An efficient and regioselective O-alkylation of related amide systems has been reported using silver nanoparticles as a catalyst. researchgate.net

Esterification: The hydroxyl group can be converted to an ester by reacting it with a carboxylic acid or a more reactive derivative, such as an acid chloride or anhydride (B1165640). This transformation is often catalyzed by an acid or a coupling agent. Studies on the related 2-chloro-4-hydroxyquinoline-3-carboxylic acid have explored its behavior under acid-catalyzed esterification conditions with alcohols, leading to the formation of the corresponding ester. researchgate.net This indicates the feasibility of esterifying the 4-hydroxyl group of this compound.

Table 3: Derivatization of the 4-Hydroxyl Group

Reaction Type Reagent Conditions Product Functional Group
Etherification Alkyl Halide (R-X) Base (e.g., K₂CO₃, NaH) 4-Alkoxy (O-R)
Esterification Acid Chloride (R-COCl) Base (e.g., Pyridine, Et₃N) 4-Ester (O-CO-R)

Design and Synthesis of Derivatives and Hybrid Compounds Based on 2 Chloro 7 Methylquinolin 4 Ol Scaffold

Structural Modification Strategies on the Quinoline (B57606) Ring System

The inherent chemical functionalities of the 2-chloro-7-methylquinolin-4-ol ring system provide a foundation for diverse structural modifications. Key strategies involve the targeted variation of substituents at specific positions and the exploitation of its tautomeric nature to achieve a range of reactivity.

Substituent Variations at Positions 2, 4, and 7

The quinoline ring of this compound possesses three primary sites for modification: the chloro group at position 2, the hydroxyl group at position 4, and the methyl group at position 7. Each of these positions can be altered to modulate the physicochemical and pharmacological properties of the resulting compounds.

Position 2: The chloro group at the C2 position is a key site for nucleophilic substitution reactions. While direct substitution on 2-chloroquinolines can be challenging, the activation of the quinoline ring, for instance through N-oxidation, facilitates the introduction of various functionalities. For example, in a related 4,7-dichloroquinoline (B193633) system, N-oxidation followed by reaction with a nucleophile like benzonitrile (B105546) in the presence of sulfuric acid leads to the formation of an N-(quinolin-2-yl)benzamide derivative. mdpi.com This strategy could potentially be adapted for this compound to introduce a range of amides and other substituents at the C2 position.

Position 4: The hydroxyl group at the C4 position is part of a vinylogous acid moiety, and the chloro group in analogous 4-chloro-2-quinolones is highly reactive towards nucleophiles. In studies on 4-chloro-8-methylquinolin-2(1H)-one, the C4-chloro group readily undergoes nucleophilic substitution with various reagents to yield 4-sulfanyl, 4-hydrazino, 4-azido, and 4-amino derivatives. mdpi.com This reactivity suggests that the hydroxyl group of this compound can be converted to a leaving group, such as a chloro or tosyloxy group, to enable the introduction of a wide array of substituents at this position. For instance, treatment with phosphoryl chloride could yield 2,4-dichloro-7-methylquinoline (B1427143), a versatile intermediate for further derivatization at both C2 and C4 positions. mdpi.com

Position 7: The methyl group at the C7 position is less amenable to direct functionalization compared to the C2 and C4 positions. However, it can be modified through multi-step synthetic sequences. For instance, oxidation of the methyl group to a carboxylic acid would provide a handle for the introduction of amides, esters, and other functional groups via standard coupling reactions. Alternatively, benzylic bromination could introduce a reactive site for subsequent nucleophilic displacement.

PositionCurrent SubstituentPotential ModificationsReagents/Conditions (based on analogous systems)
2 Chloro (-Cl)Amides, Amines, Alkoxy groupsN-oxidation followed by nucleophilic substitution (e.g., with nitriles/acid) mdpi.com
4 Hydroxyl (-OH)Chloro, Amino, Hydrazino, Azido, Sulfanyl1. Conversion of -OH to a leaving group (e.g., -Cl with POCl₃) 2. Nucleophilic substitution with amines, hydrazine (B178648), sodium azide (B81097), thiols mdpi.com
7 Methyl (-CH₃)Carboxylic acid, Amides, Esters, HalomethylOxidation (e.g., with KMnO₄), Benzylic bromination (e.g., with NBS)

Modification of the Quinolone Tautomeric Forms for Diverse Reactivity

Quinolin-4-ols exist in equilibrium with their quinolin-4(1H)-one tautomers. In the case of this compound, this equilibrium involves the enol form (4-hydroxyquinoline) and the keto form (4-quinolone). The predominant tautomer can be influenced by the solvent and the electronic nature of other substituents on the ring. researchgate.net

The reactivity of the molecule is significantly affected by which tautomeric form is present.

The 4-hydroxy (enol) form exhibits reactivity typical of a phenol, allowing for O-alkylation and O-acylation reactions at the hydroxyl group.

The 4-oxo (keto) form possesses an amide-like character, with the nitrogen atom at position 1 being a site for N-alkylation or N-acylation. The C3 position, being adjacent to the carbonyl group, can be susceptible to electrophilic substitution.

This tautomeric behavior allows for selective functionalization. For example, reactions with alkyl halides in the presence of a base could lead to a mixture of O-alkylated (from the enol form) and N-alkylated (from the keto form) products. The reaction conditions, such as the choice of solvent and base, can be optimized to favor one tautomer and, consequently, one product over the other. The thiolactam-thiolactim equilibrium observed in the thione analogue of 4-chloro-8-methylquinolin-2(1H)-one further illustrates the influence of tautomerism on reactivity, where alkylation can occur at either the sulfur or the nitrogen atom. mdpi.com

Synthesis of Hybrid Molecules with Other Heterocyclic Systems

The strategy of creating hybrid molecules by combining the this compound scaffold with other heterocyclic systems is a prominent approach to generate novel compounds with potentially enhanced biological activities. This involves integrating five-membered heterocycles or linking to other aromatic and heteroaromatic systems.

Integration with Five-Membered Heterocycles (e.g., Imidazoles, Pyrazolines, Triazoles)

The incorporation of five-membered nitrogen-containing heterocycles like imidazoles, pyrazolines, and triazoles can lead to molecules with diverse three-dimensional shapes and functionalities.

Imidazoles: A series of imidazole (B134444) derivatives have been synthesized starting from 2-chloro-7-methyl-3-formylquinoline, a close derivative of the target scaffold. researchgate.net The synthesis involves the initial formation of an oxazolone (B7731731) intermediate from the quinoline carbaldehyde, which is then reacted with various diamines to yield the final imidazole-quinoline hybrids. researchgate.net This methodology could be adapted for a derivative of this compound, for instance, by first introducing a formyl group at the C3 position.

Pyrazolines: Pyrazoline-quinoline hybrids are commonly synthesized via the cyclocondensation of chalcone (B49325) precursors. In a representative synthesis using a 7-chloroquinoline (B30040) core, [(7-chloroquinolin-4-yl)oxy]chalcones are reacted with hydrazine hydrate (B1144303) to form the corresponding 2-pyrazoline (B94618) derivatives. nih.govmdpi.com A similar strategy could be employed for this compound by first preparing a suitable chalcone derivative, likely through an ether linkage at the C4-hydroxyl group.

HeterocycleSynthetic Strategy (based on analogous systems)Precursor from ScaffoldKey Reagents
Imidazole Reaction of an oxazolone intermediate with diamines researchgate.net3-formyl-2-chloro-7-methylquinolin-4-olHippuric acid, Acetic anhydride (B1165640), Diamines
Pyrazoline Cyclocondensation of a chalcone derivative nih.govmdpi.com4-(3-aryl-3-oxoprop-1-en-1-yl)oxy-2-chloro-7-methylquinolineAromatic ketones, Hydrazine hydrate
1,2,3-Triazole Copper-catalyzed azide-alkyne cycloaddition (Click Chemistry) mdpi.comresearchgate.net4-azido-2-chloro-7-methylquinoline or 4-(prop-2-yn-1-yloxy)-2-chloro-7-methylquinolineSodium azide, Terminal alkynes, Copper(I) catalyst

Triazoles: The 1,2,3-triazole ring is typically introduced using the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry." For quinoline-based hybrids, this involves reacting a quinoline azide with a terminal alkyne, or a quinoline alkyne with an azide. mdpi.comresearchgate.netnih.gov To apply this to the this compound scaffold, the hydroxyl group at C4 could be converted to an azide, which would then be reacted with various alkynes. Alternatively, the hydroxyl group could be etherified with propargyl bromide to introduce a terminal alkyne, which could then be reacted with a range of organic azides. mdpi.com

Linkage to Other Aromatic and Heteroaromatic Systems

Beyond five-membered heterocycles, the this compound scaffold can be linked to a variety of other aromatic and heteroaromatic rings to create extended molecular architectures.

This can be achieved through several synthetic strategies:

Ether Linkages: The C4-hydroxyl group is a convenient point for forming ether linkages. For example, in the synthesis of pyrazoline precursors, the 4-hydroxyquinoline (B1666331) is linked to an aromatic ketone via an ether bond. nih.gov This approach can be generalized to connect a wide range of phenolic or heterocyclic hydroxyl compounds.

Amino Linkages: By converting the C4-hydroxyl to a chloro group, nucleophilic aromatic substitution with aromatic or heteroaromatic amines can form C-N bonds. This is a common strategy in the synthesis of 4-aminoquinoline (B48711) derivatives. mdpi.comnih.gov

Carbon-Carbon Bonds: Modern cross-coupling reactions, such as Suzuki or Stille couplings, can be employed to form C-C bonds between the quinoline ring and other aromatic systems. This would typically require the introduction of a halide or boronic acid/ester functionality onto the quinoline scaffold.

Rational Design of Compound Libraries for Research Screening

The rational design of compound libraries based on the this compound scaffold is a strategic approach to efficiently explore the chemical space and identify compounds with desired biological activities. nih.gov This process involves the systematic variation of substituents at the key modification sites (C2, C4, and C7) to generate a focused collection of related molecules.

The design of such a library would begin with the synthesis of key intermediates that allow for divergent synthesis pathways. For example, the synthesis of 2,4-dichloro-7-methylquinoline would be a crucial first step, as it provides two distinct reactive sites for introducing diversity.

A hypothetical library design could involve:

Core Synthesis: Large-scale synthesis of a key intermediate like 2,4-dichloro-7-methylquinoline.

Parallel Synthesis at C4: Reaction of the dichloro intermediate with a diverse set of amines, alcohols, or thiols under conditions that favor selective substitution at the more reactive C4 position. This would generate a series of 2-chloro-4-substituted-7-methylquinolines.

Parallel Synthesis at C2: Each of the products from the previous step could then be subjected to a second round of parallel synthesis, where the less reactive C2-chloro group is substituted with a different set of nucleophiles, possibly under more forcing conditions or with catalytic activation.

This combinatorial approach allows for the rapid generation of a large number of distinct compounds from a single core scaffold. The choice of building blocks (amines, alcohols, etc.) would be guided by the therapeutic target of interest, aiming to introduce functionalities known to interact with the target or to explore a wide range of physicochemical properties (e.g., size, polarity, hydrogen bonding capability). nih.gov

Structure Activity Relationship Sar Investigations of 2 Chloro 7 Methylquinolin 4 Ol Derivatives

Impact of Substituents on Biological Activity Profiles in Model Systems

The core structure of 2-chloro-7-methylquinolin-4-ol presents several key positions (notably 2, 4, and 7) where functional groups significantly modulate its activity. The interplay between the halogen atom, the hydroxyl group, and the methyl group, as well as the addition of larger side chains, has been the subject of extensive investigation to optimize biological efficacy.

The introduction of chlorine atoms into the quinoline (B57606) ring is a common strategy in medicinal chemistry to enhance biological activity. Halogens, particularly chlorine, can modulate a molecule's lipophilicity, electronic character, and metabolic stability.

The presence of a chlorine atom at position 7 of the quinoline ring has been extensively studied, particularly in the context of antimalarial 4-aminoquinolines. Electron-withdrawing groups at this position, such as chlorine, have been shown to lower the basicity (pKa) of the quinoline ring nitrogen. researchgate.net This change in electronic properties is critical for the drug's mechanism of action, which often involves accumulation in the acidic food vacuole of the parasite, a phenomenon known as pH trapping. researchgate.net The 7-chloroquinoline (B30040) moiety is a key structural feature in many biologically active compounds. researchgate.net

Similarly, a chlorine atom at position 2 influences the molecule's electronic distribution and reactivity. In various heterocyclic systems, the incorporation of chlorine has been observed to boost pharmacological activity. researchgate.net This enhancement is often attributed to an increase in lipophilicity, which can improve the compound's ability to cross cell membranes and interact with hydrophobic pockets in target proteins. researchgate.netresearchgate.net The strong electron-withdrawing inductive effect of the chlorine atom can also polarize adjacent moieties, potentially increasing hydrophobic interactions with a biological receptor. researchgate.net For instance, studies on pyrano[3,2-h]quinolone derivatives found that 6-chloroanalogues exhibited the most potent anticancer activity against several cell lines. nih.gov

Position of ChlorineObserved Effect on ActivityLikely Mechanism of ActionCompound Class Studied
Position 7Enhances antiplasmodial activityLowers pKa of quinoline nitrogen, facilitating pH trapping in parasite vacuoles researchgate.net4-Aminoquinolines researchgate.net
Position 2Generally boosts pharmacological activityIncreases lipophilicity, improving membrane permeability and receptor binding researchgate.netresearchgate.netGeneral Heterocycles
Position 6Showed highest anticancer activityContributes to potent cytotoxicity against cancer cell lines nih.govPyrano[3,2-h]quinolones nih.gov
Positions 5 and 7 (dichloro)Exhibited significant antiviral activityInhibition of dengue virus serotype 2 (DENV2) nih.gov5,7-dichloro-8-hydroxyquinolines nih.gov

The oxygen-containing functional group at position 4, which exists in a tautomeric equilibrium between a hydroxyl (-ol) form and a keto (=O) form (a quinolin-4-one), is a critical determinant of biological activity. The 4-hydroxy-quinolinone scaffold is considered a "privileged structure" in drug discovery, appearing in numerous natural and synthetic compounds with diverse pharmacological properties. mdpi.com

The "magic methyl" effect is a well-documented phenomenon in medicinal chemistry where the simple addition of a methyl group can profoundly alter a compound's biological activity. nih.gov A methyl group can influence activity through several mechanisms: it increases lipophilicity, which can enhance membrane permeability and binding to hydrophobic pockets; it can sterically direct the conformation of the molecule to favor a more active binding pose; and it can block metabolic pathways, increasing the compound's half-life. nih.gov

Position of Methyl GroupCompound SeriesObserved Impact on Biological Activity
C-5Indole-based quinolinesMore potent anticancer activity compared to C-6 substitution biointerfaceresearch.com
C-9Pyrano[3,2-h]quinolonesLeast potent anticancer activity in the series nih.gov
C-72-Chloro-3-carbaldehyde-quinolineContributed to hydroxyl radical scavenging activity researchgate.net
C-8 (with C-7)2-chloro-dimethyl-quinoline-3-carboxaldehydeHigh DPPH radical scavenging activity researchgate.net

SAR studies on quinoline-chalcone hybrids designed as antimalarial agents revealed that the length of the linker is critical. One study showed that a hybrid with a longer three-carbon (n=3) alkyl linker had significantly better activity than similar compounds with a shorter two-carbon (n=2) linker. nih.gov This suggests that the linker provides the optimal spacing and flexibility for the two pharmacophores to simultaneously engage with their respective binding sites or to adopt a conformation that enhances interaction with a single target. The chemical nature of the linker and the attached side chains also influences physicochemical properties such as solubility and bioavailability, which are essential for drug efficacy.

Positional Effects of Functional Groups on Target Interactions

The specific placement of functional groups on the quinoline ring directly governs how the molecule orients itself within a biological target's binding site. Minor positional shifts of a substituent can lead to major changes in biological activity by altering key interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions.

The effect of substituent position is clearly illustrated in studies of 4-aminoquinolines, where a halogen at the 7-position is crucial for antimalarial activity. researchgate.net This is because the 7-position directly influences the electronics of the heterocyclic nitrogen at position 1, which must be protonated for the drug to accumulate in the acidic parasitic vacuole. researchgate.net A substituent at a different position would not exert the same electronic effect and would thus be less effective.

Similarly, the relative position of functional groups on peripheral attachments is critical. In a study of 4-hydroxy-2-quinolinone derivatives, shifting a hydroxyl group on an attached phenyl ring from the para-position to the ortho-position transformed a potent antioxidant into a weak one in one assay, while showing the best activity in another. mdpi.com This demonstrates that the specific geometry of interaction with the target (in this case, different types of radicals) is highly sensitive to the substituent's location. Studies on matrix metalloproteinase (MMP) inhibitors showed that substituents at the C-7 position of the quinolone moiety resulted in more potent inhibition than placing the same substituents at the C-5 position, highlighting a clear positional preference for interacting with the enzyme's active site. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to build a mathematical correlation between the chemical structure of a series of compounds and their biological activity. brieflands.com By identifying key molecular descriptors—numerical values that quantify physicochemical properties of a molecule—QSAR models can predict the activity of novel, unsynthesized compounds, thereby guiding and accelerating the drug discovery process. brieflands.comnih.gov

Numerous QSAR studies have been successfully applied to quinoline derivatives to predict activities ranging from anticancer and antimicrobial to enzyme inhibition and toxicity. nih.govresearchgate.netmdpi.com These models often employ a wide range of 2D and 3D descriptors, such as electronic properties, steric parameters, hydrophobicity, and topological indices.

For example, a 3D-QSAR study on tetrahydroquinoline derivatives as inhibitors of Lysine-specific demethylase 1 (LSD1) used Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) to build predictive models. mdpi.com These models generated contour maps that visualized regions where steric bulk, electrostatic charge, or hydrophobic character would increase or decrease activity, allowing for the rational design of new derivatives with enhanced potency. mdpi.com Another QSAR study on the COX-2 inhibitory activity of hexahydroquinoline derivatives identified specific descriptors related to atomic masses and molecular shape as being critical for activity. brieflands.com QSAR has also been used to predict the toxicity of 2-chloroquinoline (B121035) derivatives, providing an essential in silico tool for early safety assessment. researchgate.net

Quinoline Derivative ClassBiological Activity ModeledQSAR Method/Key DescriptorsReference
TetrahydroquinolinesLSD1 Inhibition (Anticancer)3D-QSAR (CoMFA, CoMSIA) mdpi.com
2-oxo-1,2-dihydroquinoline-4-carboxylic acidsP-glycoprotein Inhibition2D and 3D Descriptors with Machine Learning nih.gov
(3-(2-chloroquinolin-3-yl)oxiran-2-yl)methanonesAcute Toxicity (LD50)Hierarchical Clustering, FDA MDL researchgate.net
HexahydroquinolinesCOX-2 InhibitionMultiple Linear Regression (MLR) using descriptors like BEHm6, Mor03u brieflands.com

Pharmacophore Elucidation and Ligand-Based Drug Design Principles

In the absence of a definitive three-dimensional structure of a biological target, ligand-based drug design serves as a critical methodology for the discovery and optimization of new therapeutic agents. This approach leverages the structural information of known active compounds to deduce a pharmacophore model, which represents the essential three-dimensional arrangement of chemical features necessary for biological activity. For derivatives of this compound, these principles guide the rational design of more potent and selective molecules.

A pharmacophore model for this class of compounds is typically developed by analyzing a set of structurally diverse analogs with a wide range of biological activities. The essential features are identified by aligning these molecules and identifying common chemical characteristics that are critical for interaction with the target receptor. For the this compound scaffold, a putative pharmacophore model would include several key features:

Hydrogen Bond Acceptors (HBA): The nitrogen atom within the quinoline ring and the oxygen of the 4-ol group are primary hydrogen bond acceptors.

Hydrogen Bond Donors (HBD): The hydroxyl group at the C-4 position is a crucial hydrogen bond donor.

Hydrophobic/Aromatic Features: The fused bicyclic quinoline ring system provides a large hydrophobic surface, which can engage in van der Waals or π-π stacking interactions. The methyl group at the C-7 position and the chloro group at the C-2 position further contribute to the hydrophobic character of the molecule.

A pharmacophore model developed from known active quinolones against DNA gyrase, a common target for antibacterial quinolones, identified three hydrogen bond acceptors and one hydrophobic moiety as key features for activity. nih.gov This general model aligns with the structural features present in this compound.

Detailed structure-activity relationship (SAR) studies on various quinoline and quinolone derivatives provide insights into how modifications at different positions of the scaffold affect biological activity. These findings are instrumental in refining the pharmacophore model and guiding the synthesis of new derivatives.

Table 1: Summary of General Structure-Activity Relationship (SAR) Findings for Quinolone Derivatives

Position on Quinoline Ring Substituent/Feature Impact on Biological Activity Citation(s)
C2 Chloro Group Often used as a synthetic handle for further modification. The 2-chloroquinoline nucleus itself can act as a key pharmacophoric group. nih.govnih.gov
C4 Keto/Hydroxyl Group Essential for activity. The 4-quinolone core is fundamental for the antibacterial action of quinolones, primarily by interacting with DNA gyrase. The hydroxyl group can form key hydrogen bonds. wikipedia.orguomus.edu.iqfrontiersin.org
C7 Methyl Group / Piperazine Ring Modifications significantly influence potency, spectrum of activity, and pharmacokinetic properties. Alkylation or the addition of rings (e.g., piperazine) can increase bioavailability and elimination half-life. nih.gov
C7 Bulky/Hydrophobic Groups The presence of a hydrophobic substituent at this position is often favorable for activity. nih.gov

| C8 | Methoxy Group | The addition of a methoxy group at this position has been shown in some derivatives to lower the development of resistance. | nih.gov |

Ligand-based drug design further employs computational tools like Quantitative Structure-Activity Relationship (QSAR) to quantify the correlation between the physicochemical properties of the derivatives and their biological activity. Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. These techniques generate 3D contour maps that visualize the regions around the aligned molecules where specific properties are predicted to enhance or diminish activity.

For instance, a 3D-QSAR study on 2-chloroquinoline derivatives developed statistically significant CoMFA and CoMSIA models that were used to identify the structural features relevant to antimycobacterial activity. nih.gov The resulting contour maps provide a visual guide for drug design:

Steric Contour Maps: Green contours indicate regions where bulky substituents are favorable for activity, while yellow contours show areas where steric bulk is detrimental.

Electrostatic Contour Maps: Blue contours highlight regions where positive charge is preferred, whereas red contours indicate where negative charge is favorable.

Hydrophobic/Hydrophilic Maps: Yellow contours can represent areas where hydrophobic groups enhance activity, while white contours may show regions where hydrophilic groups are preferred.

The application of these principles allows for the rational optimization of the this compound scaffold. By analyzing the pharmacophoric requirements and the insights from 3D-QSAR models, medicinal chemists can prioritize the synthesis of novel derivatives with a higher probability of success.

Table 2: Illustrative Insights from 3D-QSAR Studies on Quinolone Scaffolds

3D-QSAR Model Finding Implication for Design of New Derivatives Citation(s)
CoMFA (Steric Field) Green contour near C7-substituent Suggests that introducing larger, sterically bulky groups at position 7 could enhance biological activity. nih.govnih.gov
CoMSIA (Electrostatic Field) Red contour near C4-oxo group Indicates that an electronegative feature (like the oxygen) is critical for activity, reinforcing the importance of the hydrogen bonding capability at this position. nih.gov
CoMSIA (Hydrophobic Field) Yellow contour around the quinoline ring system Confirms that hydrophobic character is a key contributor to activity, likely through interactions with a hydrophobic pocket in the target protein. nih.govnih.gov

| CoMFA (Electrostatic Field) | Blue contour near a basic side chain (e.g., at C7) | Suggests that a positively charged group at physiological pH would be beneficial, guiding the incorporation of basic amines. | nih.gov |

By integrating pharmacophore elucidation with 3D-QSAR and other ligand-based methods, researchers can effectively navigate the chemical space around the this compound core to develop novel compounds with improved therapeutic profiles.

Mechanistic Insights and Molecular Interaction Studies

Identification and Characterization of Molecular Targets

Comprehensive searches for the direct interaction of 2-Chloro-7-methylquinolin-4-ol with a variety of enzymes and receptors have not yielded specific findings for this particular compound. The quinoline (B57606) scaffold is known to interact with a wide array of biological targets; however, specific experimental data for this compound remains elusive.

Interaction with Enzymes and Receptors

There is currently no specific information available from the conducted research regarding the direct interaction of this compound with the following enzymes and receptors:

DNA Gyrase

Topoisomerase

Cytochrome P450 Enzymes

DT-Diaphorase (NQO1)

Matrix Metalloproteinases

DHODH Kinase

PDE5

PDK1

ERK

While general information exists about how other quinoline derivatives interact with some of these targets, such as the well-documented inhibition of DNA gyrase by fluoroquinolone antibiotics, these findings cannot be directly attributed to this compound without specific experimental evidence.

Binding Affinity Studies with Target Proteins and Ligands

No specific binding affinity studies, such as the determination of dissociation constants (Kd) or inhibition constants (Ki), for this compound with any of the aforementioned target proteins have been identified in the available literature.

In Vitro and Ex Vivo Mechanistic Investigations in Biological Models

Detailed in vitro and ex vivo mechanistic investigations specifically for this compound are not described in the currently available scientific literature.

Enzyme Inhibition Assays and Determination of Inhibitory Concentrations

There are no publicly available data from enzyme inhibition assays for this compound, and therefore, no inhibitory concentrations such as IC50 or EC50 values have been reported for its interaction with the specified molecular targets.

Elucidation of Molecular Mechanisms

Specific studies elucidating the molecular mechanisms of this compound, including its potential to inhibit DNA synthesis, induce apoptosis, cause cell cycle arrest, or modulate receptors, have not been found. Research on other, structurally related quinoline derivatives has shown such activities. For instance, certain 7-chloroquinoline (B30040) derivatives have been reported to induce apoptosis and cause cell cycle arrest in cancer cell lines. researchgate.net Similarly, other novel quinoline compounds have been shown to inhibit DNA and RNA synthesis. However, these findings are not directly applicable to this compound.

Analysis of Interactions with Cellular Pathways

There is no specific information available regarding the analysis of interactions between this compound and cellular pathways, such as oxidative stress pathways. Studies on different 7-chloroquinoline derivatives have suggested pro-oxidative effects and the ability to reduce renal oxidative stress in certain contexts, but these cannot be specifically ascribed to this compound.

Computational Chemistry Approaches

Computational studies serve as a cornerstone in modern drug discovery and materials science, enabling the prediction of molecular properties and interactions. For compounds such as this compound, these methods can elucidate potential biological activities and reactivity characteristics before extensive laboratory synthesis and testing are undertaken.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a small molecule ligand to a protein receptor. This method is instrumental in predicting the binding affinity and mode of interaction, providing crucial insights for drug design.

In silico molecular docking studies on various quinoline derivatives have successfully predicted their potential as inhibitors for a range of biological targets. For instance, derivatives of 2-chloroquinoline (B121035) have been docked against targets like HIV reverse transcriptase and the CB1a protein to assess their binding affinity and interaction patterns. nih.govnih.gov These studies typically reveal that the quinoline scaffold can form key interactions, such as hydrogen bonds and π-π stacking, with amino acid residues in the active site of a protein. scielo.br

For this compound, a hypothetical docking study would involve placing the molecule into the binding site of a selected protein target. The simulation would calculate the most stable binding poses and estimate the binding energy, often expressed in kcal/mol. A lower binding energy generally indicates a more stable and potentially more potent interaction. Key interactions would likely involve the quinolin-4-ol moiety, with the hydroxyl group acting as a hydrogen bond donor or acceptor and the quinoline ring system participating in hydrophobic or stacking interactions. The chloro and methyl groups would also influence the binding orientation and specificity within the receptor's pocket.

Table 1: Representative Molecular Docking Data for Quinoline Derivatives Against Various Protein Targets This table presents typical data obtained from molecular docking simulations of compounds structurally related to this compound to illustrate the nature of the findings.

Compound TypeProtein TargetBinding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
2-Chloroquinoline DerivativeHIV Reverse Transcriptase nih.gov-10.67LYS101, TYR181, TYR188Hydrogen Bond, π-π Stacking
Thiopyrano[2,3-b]quinolineCB1a Protein nih.gov-6.1ILE-18, LYS-16, TRP-25Hydrophobic, Hydrogen Bond
Quinoline-Thiazole HybridBCR-ABL1 Tyrosine Kinase scielo.br-8.9MET318, ILE360, PHE382Hydrogen Bond, π-Alkyl
2-Chloroquinoline-3-carboxaldehydeFungal Lanosterol 14-alpha demethylase-7.9TYR118, HIS310, SER378Hydrogen Bond, Halogen Bond

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. These methods provide detailed information about molecular orbitals, charge distribution, and reactivity descriptors.

DFT studies on quinoline derivatives, such as 2-chloroquinoline-3-carboxaldehyde, have been performed using methods like B3LYP with a 6-311++G(d,p) basis set to analyze their structure and vibrational spectra. researchgate.net Such calculations determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity.

For this compound, DFT calculations would reveal the distribution of electron density. A Molecular Electrostatic Potential (MEP) map would visualize the electrophilic and nucleophilic sites, with negative potential (red/yellow) indicating regions prone to electrophilic attack (e.g., around the oxygen and nitrogen atoms) and positive potential (blue) indicating regions susceptible to nucleophilic attack. rjptonline.org Other calculated parameters like chemical hardness, softness, and electronegativity further quantify the molecule's reactivity. researchgate.net

Table 2: Representative Quantum Chemical Parameters Calculated via DFT for Quinoline Analogues This table shows typical electronic properties derived from DFT calculations for quinoline-based molecules, providing a reference for the expected values for this compound.

ParameterDescriptionTypical Value Range
E_HOMO Energy of the Highest Occupied Molecular Orbital-6.0 to -7.5 eV
E_LUMO Energy of the Lowest Unoccupied Molecular Orbital-1.5 to -2.5 eV
Energy Gap (ΔE) Difference between LUMO and HOMO energies4.0 to 5.5 eV
Electronegativity (χ) Measure of an atom's ability to attract shared electrons3.8 to 4.5 eV
Chemical Hardness (η) Resistance to change in electron distribution2.0 to 2.75 eV
Chemical Softness (S) Reciprocal of chemical hardness0.36 to 0.50 eV

While molecular docking provides a static snapshot of the binding interaction, molecular dynamics (MD) simulations offer a dynamic view, evaluating the stability of the ligand-receptor complex over time. dntb.gov.ua MD simulations model the movements and interactions of atoms and molecules for a specified period, typically nanoseconds to microseconds.

MD simulations have been used to study the stability of various quinoline derivatives within the active sites of enzymes like acetylcholinesterase and ATM kinase. researchgate.netmdpi.com A key metric analyzed in these simulations is the Root Mean Square Deviation (RMSD) of the ligand and protein atoms from their initial docked positions. A stable RMSD value over the course of the simulation suggests that the ligand remains securely bound in its initial pose and that the protein structure is not significantly perturbed by the ligand's presence. mdpi.com Conversely, large fluctuations in RMSD may indicate an unstable binding mode.

For a complex of this compound with a target protein, an MD simulation would track the conformational changes and intermolecular interactions (like hydrogen bonds) over time. This analysis would confirm the stability of the binding pose predicted by docking and provide a more accurate estimation of the binding free energy, accounting for solvent effects and molecular flexibility.

Table 3: Interpretation of Root Mean Square Deviation (RMSD) in Molecular Dynamics Simulations This conceptual table explains how RMSD values are typically interpreted to assess the stability of a ligand-protein complex.

RMSD Value (Å)Fluctuation PatternInterpretation
< 1.5 ÅStable plateau after initial riseHighly stable complex. The ligand remains tightly bound in its initial predicted pose.
1.5 - 3.0 ÅStable plateau after initial riseReasonably stable complex. Minor conformational adjustments may occur upon binding.
> 3.0 ÅContinuous, large fluctuationsPotentially unstable complex. The ligand may be dissociating or adopting multiple binding poses.

Advanced Spectroscopic and Analytical Characterization for Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For 2-Chloro-7-methylquinolin-4-ol, a combination of one-dimensional and two-dimensional NMR techniques provides comprehensive insight into its atomic connectivity and stereochemistry.

Proton (¹H) and Carbon-13 (¹³C) NMR for Structure Elucidation

The ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. Although specific experimental spectra for this compound are not detailed in the reviewed literature, the expected chemical shifts and coupling patterns can be predicted based on the known effects of substituents on the quinoline (B57606) ring system.

¹H NMR Spectroscopy: The proton spectrum is expected to show distinct signals corresponding to the aromatic protons, the methyl group protons, and the hydroxyl proton. The aromatic region would display signals for the protons at positions 3, 5, 6, and 8. The proton at C3 would likely appear as a singlet. The protons on the benzene (B151609) ring (H5, H6, H8) would exhibit splitting patterns (doublets, and singlets or finely split signals) based on their coupling with adjacent protons. The methyl group at C7 would produce a characteristic singlet in the upfield region. The hydroxyl proton at C4 would appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (ppm)Predicted Multiplicity
H3~6.2-6.5Singlet (s)
H5~7.8-8.1Doublet (d)
H6~7.2-7.4Doublet (d)
H8~7.5-7.7Singlet (s)
-CH₃ (at C7)~2.4-2.6Singlet (s)
-OH (at C4)Variable (broad)Singlet (br s)

Note: These are predicted values based on analogous structures.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is expected to show ten distinct signals, corresponding to the ten carbon atoms in the molecule, assuming no accidental magnetic equivalence. The chemical shifts are influenced by the electronegativity of the substituents (Cl, OH) and the aromatic system. The carbon bearing the chlorine atom (C2) and the carbon bearing the hydroxyl group (C4) would be significantly deshielded, appearing at lower fields.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
C2~148-152
C3~108-112
C4~175-179
C4a~140-143
C5~123-126
C6~127-130
C7~138-141
C8~118-121
C8a~121-124
-CH₃ (at C7)~18-22

Note: These are predicted values based on analogous structures and are highly dependent on the tautomeric form present.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structure Assignment

For a definitive assignment of all proton and carbon signals, two-dimensional (2D) NMR techniques are employed. These experiments reveal correlations between different nuclei, confirming the molecular structure. For quinoline derivatives, 2D NMR is essential for unambiguous assignments. researchgate.netmdpi.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would show a clear correlation between the adjacent aromatic protons H5 and H6, which is critical for distinguishing them from the isolated H8 proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to definitively assign the carbon signals for C3, C5, C6, C8, and the methyl group by linking them to their corresponding, previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bonds) correlations between protons and carbons. HMBC is particularly powerful for identifying and connecting molecular fragments. Key expected correlations for this compound would include the correlation from the methyl protons to carbons C6, C7, and C8, and from the H5 proton to carbons C4, C7, and C4a. These correlations would unequivocally confirm the substitution pattern on the quinoline core.

Studies on Tautomerism (e.g., Keto-Enol)

Quinolin-4-ols are known to exist in a tautomeric equilibrium with their corresponding quinolin-4(1H)-one (keto) form. rsc.orgresearchgate.net This keto-enol tautomerism is a significant aspect of the molecule's chemistry and can be readily studied by NMR spectroscopy. rsc.org

The equilibrium between the enol (this compound) and the keto (2-Chloro-7-methylquinolin-4(1H)-one) forms can be influenced by the solvent. In the keto form, the proton is on the nitrogen atom, which would give rise to an N-H signal in the ¹H NMR spectrum, typically at a lower field than the O-H signal. The ¹³C chemical shift of the C4 carbon is also a key indicator; in the keto form, this carbon is a carbonyl carbon (C=O) and resonates at a much lower field (e.g., >170 ppm) compared to the enol form where it is an enolic carbon (C-OH). nih.gov The presence of one or both sets of signals in the NMR spectra can be used to determine the predominant tautomer and calculate the equilibrium constant under specific conditions.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its key functional groups. The specific bands observed would also reflect the predominant tautomeric form.

Interactive Data Table: Expected IR Absorption Bands for this compound Tautomers

Functional GroupVibrational ModeExpected Absorption Range (cm⁻¹)Tautomer
O-HStretching3200-3600 (broad)Enol
N-HStretching3300-3500Keto
C-H (aromatic)Stretching3000-3100Both
C-H (methyl)Stretching2850-2960Both
C=O (carbonyl)Stretching1650-1690Keto
C=C / C=NAromatic Ring Stretching1450-1620Both
C-OStretching1200-1250Enol
C-ClStretching700-850Both

The presence of a strong, broad band above 3200 cm⁻¹ would suggest the presence of the enol form, while a strong absorption band around 1660 cm⁻¹ would be indicative of the carbonyl group in the keto form. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. The molecular formula for this compound is C₁₀H₈ClNO. HRMS would be used to confirm this composition by measuring the exact mass of the molecular ion (e.g., [M+H]⁺) and comparing it to the calculated theoretical value. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would also be observable as an M+2 peak with about one-third the intensity of the molecular ion peak.

Interactive Data Table: Calculated Exact Mass for this compound

Molecular FormulaIon TypeCalculated Monoisotopic Mass (Da)
C₁₀H₈³⁵ClNO[M]⁺193.02944
C₁₀H₈³⁷ClNO[M+2]⁺195.02649
C₁₀H₉³⁵ClNO[M+H]⁺194.03727
C₁₀H₉³⁷ClNO[M+H+2]⁺196.03432

A measured mass from an HRMS experiment that matches the calculated value to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula.

LC-MS for Purity Assessment and Identification of Reaction Intermediates

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable analytical technique for the characterization of this compound. It provides a robust method for assessing the purity of synthesized batches and for identifying and tracking potential intermediates that may arise during the synthesis process. ias.ac.in In a typical application, the compound is first separated from impurities and unreacted starting materials using a high-performance liquid chromatography (HPLC) system. nih.gov The eluent from the HPLC column is then introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). ias.ac.in

The purity of a sample of this compound can be determined by integrating the area of its corresponding peak in the HPLC chromatogram and comparing it to the total area of all detected peaks. For structural confirmation, the mass spectrometer provides a precise mass measurement. For this compound (molecular formula C10H8ClNO), the expected monoisotopic mass would be approximately 193.03 g/mol . The presence of a prominent ion peak at this m/z value (e.g., [M+H]+ at 194.04) serves as a primary indicator of the compound's presence. ias.ac.in

Furthermore, LC-MS is crucial for identifying reaction intermediates. For instance, in a multi-step synthesis, aliquots of the reaction mixture can be analyzed at different time points. The appearance and disappearance of specific m/z peaks can help researchers deduce the reaction pathway and identify transient species or byproducts. This allows for the optimization of reaction conditions to maximize the yield of the desired product. ias.ac.in

Table 1: Illustrative LC-MS Data for Analysis of a Quinolone Synthesis

Compound TypeHypothetical CompoundExpected m/z ([M+H]+)Retention Time (min)Purpose of Monitoring
Final ProductThis compound194.0412.5Purity Assessment & Confirmation
IntermediatePrecursor A178.158.2Reaction Pathway Analysis
ByproductIsomer B194.0411.8Impurity Profiling

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry, particularly when coupled with techniques like collision-induced dissociation (CID), provides detailed structural information through the analysis of fragmentation patterns. When the molecular ion of this compound is subjected to fragmentation, it breaks apart in a predictable manner, yielding fragment ions that are characteristic of its structure.

A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern of the molecular ion peak. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, the molecular ion will appear as two peaks, [M]+ and [M+2]+, with a characteristic intensity ratio of approximately 3:1. miamioh.edu This pattern is a clear indicator of the presence of a single chlorine atom in the molecule.

The fragmentation of alkylquinolines is often analogous to that of alkylbenzenes. researchgate.net The principal fragmentation pathways for this compound would likely involve the loss of the chlorine atom and fragmentation of the quinoline ring system. Common fragmentation patterns observed for such heterocyclic compounds include the loss of small, stable molecules like CO, HCN, and cleavage of the methyl group. researchgate.net Analyzing the m/z values of these fragment ions allows for the precise confirmation of the compound's molecular architecture.

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

m/z Value Proposed Fragment Interpretation
193/195 [C₁₀H₈ClNO]⁺ Molecular ion peak ([M]⁺), showing the characteristic 3:1 isotopic pattern for chlorine. miamioh.edu
158 [M - Cl]⁺ Loss of the chlorine radical, a common fragmentation for halogenated compounds. miamioh.edu
130 [M - Cl - CO]⁺ Subsequent loss of carbon monoxide from the quinolin-4-ol ring.

X-ray Crystallography for Definitive Three-Dimensional Structural Determination

For example, a single-crystal X-ray study of the isomer 2-Chloro-4-methylquinoline revealed a planar molecular structure with the molecules forming stacked columns within the crystal lattice. researchgate.net Similarly, the structure of a more complex derivative, 4-(7-Chloro-1-methylquinolin-4-(1H)-ylideneamino)-phenyl-3-(dimethylamino)-prop-2-en-1-one, has also been confirmed by X-ray crystallographic analysis. researchgate.netasianpubs.org

A crystallographic analysis of this compound would provide unambiguous data on:

Bond Lengths and Angles: Precise measurements of all interatomic distances and angles, confirming the connectivity and geometry of the quinoline ring, the chloro and methyl substituents, and the hydroxyl group.

Planarity: Definitive confirmation of the planarity of the bicyclic quinoline system.

Intermolecular Interactions: Identification of hydrogen bonding (involving the -OH group and the ring nitrogen) and other non-covalent interactions, such as π-stacking, which dictate how the molecules pack together in the solid state. researchgate.net

This detailed structural information is invaluable for understanding the compound's physical properties and for computational modeling studies.

Chromatographic Techniques for Purification and Reaction Monitoring (e.g., HPLC, TLC)

Chromatographic methods are fundamental tools for both the purification of this compound and for real-time monitoring of its synthesis.

Thin-Layer Chromatography (TLC): TLC is a rapid, simple, and inexpensive technique used to monitor the progress of a chemical reaction. scispace.com A small spot of the reaction mixture is applied to a TLC plate, which is then developed in a suitable solvent system (eluent). For quinoline derivatives, common eluents include mixtures of ethyl acetate (B1210297) and hexanes. durham.ac.uk By comparing the spots of the reaction mixture with those of the starting materials and the expected product, one can quickly assess whether the reaction is complete. The retention factor (Rf), a ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for a given compound and eluent system. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a more powerful and quantitative chromatographic technique. It is widely used for the final purity assessment of synthesized compounds, as seen in the analysis of related 4-hydroxy-quinolone analogues. nih.gov An HPLC system can separate the target compound from even minor impurities with high resolution. The output chromatogram provides quantitative data on the purity of the sample. HPLC is also employed in preparative applications to purify the compound on a larger scale.

Column Chromatography: For the purification of gram-scale quantities, column chromatography is the standard method. The crude product is loaded onto a column packed with a stationary phase (e.g., silica (B1680970) gel), and a solvent system, often guided by preliminary TLC analysis, is passed through the column to elute the components at different rates. This allows for the separation of this compound from unreacted reagents and byproducts. durham.ac.uk

Table 3: Summary of Chromatographic Techniques and Applications

Technique Primary Application Key Parameters Example Solvent System (Eluent)
TLC Reaction Monitoring Rf Value Ethyl Acetate / Hexanes (1:4) durham.ac.uk
HPLC Purity Assessment, Quantification Retention Time, Peak Area Gradient of Acetonitrile / Water

Alternative Research Applications of 2 Chloro 7 Methylquinolin 4 Ol and Its Quinoline Analogues

Applications in Materials Science

The rigid, aromatic structure of the quinoline (B57606) ring system is a desirable feature for the construction of advanced materials. Quinoline derivatives are explored for their potential in creating polymers with unique properties and as components in functional electronic materials. nih.govmdpi.com

Quinoline derivatives serve as valuable monomers and building blocks for the synthesis of advanced polymers. The functional groups on the quinoline ring are crucial for polymerization reactions. For instance, a novel acrylate (B77674) monomer based on a quinoline chalcone (B49325) was synthesized and subsequently polymerized to create materials with molecular weights around 5000 g/mol . nih.gov These polymers exhibited significant thermal stability, with decomposition temperatures centered around 220 °C and 350 °C. nih.gov

In the case of 2-Chloro-7-methylquinolin-4-ol, the hydroxyl group at the 4-position presents a key site for modification. It can be converted into other functional groups, such as an acrylate or methacrylate, through reaction with acryloyl chloride or methacryloyl chloride. This transformation would render the molecule capable of participating in polymerization reactions, allowing for its incorporation into the backbone or as a pendant group of a polymer chain. The presence of the chloro and methyl groups could further tune the properties of the resulting polymer, such as its solubility, thermal stability, and refractive index.

Table 1: Example of a Quinoline-Based Polymer System

Monomer Polymerization Method Resulting Polymer Key Properties

The conjugated π-system of the quinoline core imparts favorable electronic and photophysical properties to its derivatives, making them attractive candidates for functional materials research. Quinoline-based molecules have been successfully utilized in the development of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). ossila.com The ability to functionalize the quinoline ring allows for the fine-tuning of the molecule's energy gap and photophysical characteristics. ossila.com

For example, fluorinated quinoline derivatives like 8-Fluoro-4-hydroxy-2-methylquinoline are used as building blocks for dyes in DSSCs. ossila.com The electron-withdrawing and electron-donating groups on the quinoline scaffold can be strategically placed to control the intramolecular charge transfer characteristics, which are vital for the performance of these devices. The structure of this compound, with its electron-withdrawing chlorine atom and electron-donating methyl and hydroxyl groups, suggests it could be a precursor for materials with tailored electronic properties suitable for optoelectronic applications. nih.govossila.com

Catalytic Research Applications

The quinoline motif is recognized as a "privileged scaffold" in catalysis, finding extensive use as a ligand in organometallic chemistry and as a core component of organocatalysts. researchgate.netresearchgate.net

The nitrogen atom within the quinoline ring possesses a lone pair of electrons, making it an excellent coordination site for metal ions. This property has led to the widespread use of quinoline derivatives as ligands in organometallic catalysis. researchgate.net These ligands can form stable complexes with a variety of transition metals, including copper, iron, cobalt, and platinum, to create active catalysts for various organic transformations. mdpi.comacs.orgacs.org

For instance, quinoline-derived ligands have been assembled with copper salts to form complexes that efficiently catalyze the oxidation of catechol to o-quinone. mdpi.com In another study, rigidly planar phosphino-quinoline-pyridine ligands were synthesized and complexed with iron and cobalt to act as precatalysts for the hydrosilylation of alkenes. acs.org The planar structure of the ligand is crucial for the catalytic activity. acs.org this compound, with its nitrogen atom and the hydroxyl oxygen, has the potential to act as a bidentate ligand, coordinating to a metal center through both atoms. This chelation effect can enhance the stability and catalytic activity of the resulting metal complex.

Table 2: Examples of Quinoline-Based Ligands in Catalysis

Ligand Type Metal Catalytic Reaction Reference
Quinoline-derived Schiff bases Copper (Cu) Catechol oxidation mdpi.com
Phosphino-quinoline-pyridine Iron (Fe), Cobalt (Co) Alkene hydrosilylation, Dehydrogenative silylation acs.org

Beyond coordinating metals, the quinoline framework itself is a key component in the design of purely organic catalysts. Chiral quinoline-containing structures, such as those found in Cinchona alkaloids and their derivatives, are highly effective organocatalysts for a wide range of asymmetric reactions. researchgate.net Chiral phosphoric acids derived from BINOL, which can feature quinoline-like structures, are also powerful organocatalysts. researchgate.net The development of new organocatalysts often involves modifying the quinoline scaffold to optimize stereoselectivity and reactivity. For example, a chiral quinoline-based urea (B33335) ligand was effective in the ruthenium-catalyzed asymmetric transfer hydrogenation of aromatic ketones. polyu.edu.hk The structural rigidity and defined stereochemistry of the quinoline backbone are instrumental in creating a chiral environment that directs the outcome of the reaction.

Use as Chemical Probes in Biological and Chemical Systems

The inherent fluorescence of many quinoline derivatives makes them ideal candidates for the development of chemical probes. nih.gov These probes can be designed to detect specific analytes, such as metal ions or reactive oxygen species, or to visualize cellular structures and processes through bioimaging. ossila.com The photophysical properties of the quinoline fluorophore, including its excitation and emission wavelengths and quantum yield, can be precisely modulated by introducing various functional groups onto the ring system. ossila.comnih.gov This tunability allows for the rational design of probes for specific applications. Quinoline derivatives have been developed as fluorescent probes for various biological and chemical systems, highlighting their utility in sensing and imaging. nih.gov

Photochemical Applications (e.g., as Photoremovable Protecting Groups)

The intrinsic photochemical properties of the quinoline scaffold have led to its exploration in various light-induced applications, most notably as photoremovable protecting groups (PPGs), also known as caging groups. While direct and extensive research on the photochemical applications of this compound is not widely documented, the broader family of quinoline analogues has been a fertile ground for the development of sophisticated PPGs. These molecules are engineered to release a bioactive compound or a chemical species of interest upon irradiation with light, offering precise spatiotemporal control over biological and chemical processes.

The functionality of a quinoline-based PPG is intrinsically linked to its substitution pattern, which dictates its absorption wavelength, quantum yield of uncaging, and release kinetics. Research into quinoline analogues has revealed that modifications at various positions of the quinoline ring can fine-tune these critical photochemical parameters.

For instance, studies on the (8-cyano-7-hydroxyquinolin-2-yl)methyl (CyHQ) chromophore have demonstrated that systematic structural alterations can significantly enhance its photochemical properties. nih.gov It was discovered that the introduction of substituents at the C4 position of the quinoline ring could improve the two-photon uncaging action cross-section, a key parameter for applications in biological tissues. nih.gov This highlights the potential of the hydroxyl group at the 4-position in this compound to influence its photochemical behavior.

Furthermore, the nature of the substituent on the quinoline ring plays a pivotal role. The replacement of a bromine atom with a cyano group in the 8-bromo-7-hydroxyquinolinyl (BHQ) chromophore was shown to increase the sensitivity for acetate (B1210297) release threefold. figshare.com Conversely, a nitro group in the same position rendered the molecule photochemically insensitive. figshare.com This underscores the delicate electronic balance required for efficient photolysis. The presence of a chlorine atom at the 2-position and a methyl group at the 7-position in this compound would therefore be expected to modulate its electronic and, consequently, its photochemical characteristics.

The development of novel quinoline-based PPGs also aims to enhance properties such as aqueous solubility and reduce self-fluorescence to improve their utility in biological systems. For example, replacing a halogen substituent with a pyridine (B92270) group in a quinoline chromophore led to a new photolabile group with increased water solubility, lower intrinsic fluorescence, and higher photolysis efficiency. researchgate.net

In the context of these findings, this compound can be considered a structural analogue with potential as a PPG. The chloro and methyl substituents, along with the hydroxyl group, would collectively influence its absorption spectrum and the efficiency of the photo-release process. The general mechanism for quinoline-based PPGs involves the absorption of a photon, leading to an excited state that undergoes a chemical transformation, ultimately cleaving a bond to release the protected molecule. The efficiency of this process is a key determinant of the PPG's utility.

Interactive Table: Photochemical Properties of Selected Quinoline Analogues

Quinoline AnalogueKey SubstituentsNoteworthy Photochemical PropertyReference
(8-cyano-7-hydroxyquinolin-2-yl)methyl (CyHQ)8-cyano, 7-hydroxyEnhanced two-photon uncaging action cross-section with C4 substitution. nih.gov
8-bromo-7-hydroxyquinolinyl (BHQ)8-bromo, 7-hydroxyServes as a benchmark for comparing the effects of different substituents. figshare.com
(7-hydroxy-8-(pyridin-3-yl)quinolin-2-yl)methyl (3'-PyHQ)8-(pyridin-3-yl), 7-hydroxyIncreased water solubility, lower self-fluorescence, and higher photolysis efficiency compared to BHQ. researchgate.net

The exploration of diverse quinoline derivatives continues to be a promising avenue for the design of next-generation photoremovable protecting groups with tailored properties for specific applications in chemistry, biology, and medicine.

Challenges and Future Research Directions in 2 Chloro 7 Methylquinolin 4 Ol Chemistry

Synthetic Challenges and Optimization

The efficient and controlled synthesis of 2-Chloro-7-methylquinolin-4-ol is fundamental for its application in research and development. Key challenges lie in controlling reaction outcomes and ensuring the process is scalable.

Achieving Regioselectivity and Stereoselectivity in Complex Transformations

The synthesis of 4-hydroxyquinoline (B1666331) derivatives often employs classical methods like the Gould-Jacobs reaction, which involves the condensation of an aniline (B41778) with a malonic ester derivative, followed by thermal cyclization. ablelab.euwikipedia.org For this compound, this would typically start from 3-methylaniline. A significant challenge in this process is ensuring the correct regioselectivity of the cyclization. The presence of the methyl group at the meta-position of the aniline can potentially lead to the formation of two different regioisomers: the desired 7-methyl product and the undesired 5-methyl isomer. Directing the reaction to selectively yield the 7-methyl derivative is a critical hurdle. nih.gov

Future research should focus on electrophile-driven cyclization methods and the use of specialized catalysts that can offer high regiocontrol in the formation of the quinoline (B57606) core. nih.govnih.gov While this compound itself is achiral, it serves as a scaffold for creating more complex molecules. When it is used in subsequent transformations to build chiral centers, controlling stereoselectivity becomes paramount. Developing catalytic systems, potentially involving chiral photosensitizers or transition metals, for stereoselective additions to the quinoline core represents a significant future direction. rsc.org

Improving Reaction Yields and Purity for Scalability in Research

Traditional quinoline syntheses, such as the Gould-Jacobs and Conrad-Limpach methods, often require harsh conditions, including high temperatures and strong acids, which can lead to the formation of byproducts and degradation of the desired product. ablelab.eutandfonline.comtandfonline.com Optimizing these reactions to improve both yield and purity is essential for making this compound readily accessible for research. High temperatures required for thermal cyclization can reduce yields, necessitating careful optimization of reaction time and temperature. ablelab.eu

Table 1: Comparison of Synthetic Conditions for Quinoline Synthesis
ParameterTraditional Method (e.g., Gould-Jacobs)Modern ApproachPotential Impact on this compound Synthesis
Heating Conventional heating (reflux)Microwave irradiationReduced reaction time, potentially higher yields and purity. ablelab.eu
Catalyst Often uncatalyzed or acid-catalyzed (e.g., H₂SO₄)Nanocatalysts, Lewis acids, transition metalsIncreased reaction rates and improved regioselectivity. nih.govmdpi.com
Solvent High-boiling point organic solvents (e.g., Dowtherm)Green solvents (water, ethanol) or solvent-free conditionsReduced environmental impact and simplified workup. tandfonline.comresearchgate.net
Reaction Type Stepwise synthesisOne-pot, multi-component reactionsIncreased efficiency and atom economy. tandfonline.com

Advancement of Sustainable Synthesis Approaches

The principles of green chemistry are increasingly important in modern organic synthesis. acs.orgnih.gov Traditional methods for preparing quinolines are often energy-intensive and utilize hazardous reagents and solvents. tandfonline.comtandfonline.com A key challenge is to develop more environmentally benign routes to this compound.

Future research is actively moving towards sustainable alternatives. This includes the use of non-toxic, renewable solvents like water and ethanol, which can replace hazardous organic solvents. tandfonline.comresearchgate.net The development and application of reusable catalysts, such as magnetic nanocatalysts, offer a path to minimizing waste and improving the economic viability of the synthesis. nih.gov These catalysts can be easily recovered and reused multiple times without a significant loss of activity, aligning with the goals of sustainable chemistry. nih.gov

Exploration of Novel Chemical Reactivity and Transformation Pathways

The this compound scaffold possesses multiple reactive sites, offering numerous possibilities for chemical modification. The chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide array of functional groups. mdpi.com The hydroxyl group at C4 can be alkylated or otherwise functionalized, and the quinoline ring itself can undergo C-H activation to introduce new substituents. mdpi.comacs.org

A significant area for future exploration is the development of novel transformation pathways that exploit these reactive handles. For instance, transition-metal-catalyzed cross-coupling reactions at the C2 position could provide access to a diverse library of 2-substituted-7-methylquinolin-4-ols. nih.gov Furthermore, investigating the deconstruction and rearrangement of the quinoline ring could lead to entirely new heterocyclic systems. rsc.org Understanding and controlling the reactivity of this molecule will unlock its potential as a versatile building block in organic synthesis.

Identification of Underexplored Molecular Targets and Biological Mechanisms in Model Systems

The quinoline core is a "privileged scaffold" in medicinal chemistry, forming the basis of drugs with a wide range of biological activities, including anticancer, antimalarial, and antibacterial properties. nih.govnih.govarabjchem.org Derivatives of 7-chloroquinoline (B30040), in particular, have shown promise as antimalarial agents. However, the specific biological targets and mechanisms of action for this compound remain largely unexplored.

Future research should focus on screening this compound and its derivatives against various biological targets to identify potential therapeutic applications. Given the activities of similar quinoline structures, promising areas of investigation include protein kinases (such as c-Met and EGFR), tubulin polymerization, and DNA topoisomerases, which are all critical targets in cancer therapy. nih.govsemanticscholar.orgrsc.org Elucidating the structure-activity relationships (SAR) will be crucial for optimizing the molecule's potency and selectivity for specific biological targets. nih.govarabjchem.org

Table 2: Potential Molecular Targets for Quinoline-Based Compounds
Target ClassSpecific Example(s)Potential Therapeutic AreaReference
Protein Kinases EGFR, VEGFR, c-MetOncology nih.gov
DNA-Interacting Enzymes Topoisomerase I & IIOncology semanticscholar.orgnih.gov
Cytoskeletal Proteins TubulinOncology semanticscholar.orgrsc.org
Parasitic Processes Hemozoin formation (in Plasmodium)Antimalarial nih.gov

Integration of Advanced Computational Modeling for Accelerated Discovery

Computational chemistry and in silico modeling are powerful tools for accelerating the drug discovery process. nih.govbeilstein-journals.org These methods can be used to predict the biological activity of compounds, understand their binding modes with molecular targets, and evaluate their pharmacokinetic properties (ADMET) before they are synthesized. nih.govfrontiersin.org

For this compound, the integration of computational modeling presents a significant opportunity. Future work should employ techniques like molecular docking to screen virtual libraries of its derivatives against known protein targets. mdpi.com Quantitative Structure-Activity Relationship (QSAR) studies can be used to build models that predict the biological activity of new analogues, guiding the design of more potent and selective compounds. nih.govbiointerfaceresearch.com Molecular dynamics simulations can provide insights into the stability of ligand-protein complexes, helping to refine lead compounds. researchgate.net By leveraging these advanced computational tools, the time and cost associated with discovering new applications for this compound can be significantly reduced. beilstein-journals.orgnih.gov

Diversification of Quinoline Scaffold for Broader Research Utility and Interdisciplinary Applications

The quinoline ring system, a fused bicyclic heterocycle containing a benzene (B151609) and a pyridine (B92270) ring, is recognized as a "privileged scaffold" in medicinal chemistry and materials science. frontiersin.orgresearchgate.net Its structural versatility allows for functionalization at various positions, enabling the synthesis of a vast library of derivatives with diverse properties. researchgate.net The core structure of this compound presents multiple reactive sites that can be chemically modified. The diversification of this quinoline scaffold is a primary avenue for expanding its research utility beyond its initial applications, paving the way for novel interdisciplinary uses.

Future research will likely focus on several key strategies to diversify the this compound scaffold:

Substitution and Functionalization: The quinoline nucleus is amenable to both electrophilic and nucleophilic substitution reactions. nih.gov For the this compound scaffold, key positions for modification include the chlorine atom at C2, the hydroxyl group at C4, and the aromatic protons on the benzene ring. For instance, the C4 hydroxyl group can be a bioisostere for an amino group, and modifications at this position have been shown to yield bioactive carbinol derivatives. durham.ac.uk Similarly, the C2 chlorine is a versatile handle for introducing various nucleophiles, a common strategy in quinoline chemistry to build molecular complexity. chemicalbook.com

Molecular Hybridization: A highly productive strategy involves creating hybrid molecules by covalently linking the quinoline scaffold with other pharmacologically active moieties. nih.gov This approach aims to develop conjugates with dual modes of action or improved potency. Examples from broader quinoline research include hybrids with triazoles, oxadiazoles, and hydrazones, which have demonstrated significant antitubercular and antimicrobial activities. nih.gov Applying this concept to this compound could generate novel compounds for evaluation against multidrug-resistant pathogens or as targeted anticancer agents.

Development of Metal Complexes: Quinoline derivatives can act as ligands to form coordination complexes with various metal ions. These metal complexes often exhibit unique biological and physical properties not present in the parent organic molecule. Research into medicinal metal complexes containing quinoline motifs has revealed potent anticancer and antimicrobial activities, often by disrupting enzyme function or viral DNA. researchgate.net

The diversification of the quinoline scaffold directly translates to a broader range of applications, pushing its utility into various interdisciplinary fields. In medicinal chemistry, these new derivatives can be screened for a wide spectrum of biological activities, including but not limited to antimalarial, anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral properties. researchgate.netbiointerfaceresearch.comnih.gov For example, 7-chloroquinoline derivatives have been investigated as potential antifungal agents and as precursors for compounds effective against Mycobacterium tuberculosis. nih.govresearchgate.net

Beyond medicine, functionalized quinolines have applications in materials science as catalysts, dyes, and components of smart materials. mdpi.com The fused aromatic system provides a platform for developing novel fluorescent probes and electronic materials, where tuning the electronic properties through substitution can lead to desired optical or conductive characteristics.

The table below summarizes potential diversification strategies for the quinoline scaffold, based on established quinoline chemistry, and the corresponding expansion of research utility.

Diversification StrategyExample Modification on Quinoline CoreResulting Research Utility / Interdisciplinary Application
C4-Position Functionalization Conversion of the 4-ol to 4-anilino or 4-phenoxy ethersDevelopment of new kinase inhibitors for anticancer research. durham.ac.uk
C2-Position Substitution Nucleophilic displacement of the 2-chloro group with amines, thiols, or alkoxidesCreation of libraries for screening against various pathogens (antibacterial, antifungal). mdpi.com
Molecular Hybridization Coupling with other heterocycles (e.g., triazole, oxadiazole)Generation of dual-action agents, such as antitubercular or antileishmanial compounds. nih.gov
Metal Complexation Formation of complexes with transition metals (e.g., Ru, Pt, Cu)Exploration as novel anticancer agents or as catalysts in organic synthesis. researchgate.net
Aromatic Ring Substitution Introduction of functional groups (e.g., nitro, amino, halogen) on the benzo-ringTuning of photophysical properties for use as fluorescent probes or in electronic materials. mdpi.com

By systematically exploring these diversification pathways, the scientific community can unlock the full potential of the this compound scaffold, leading to the development of novel therapeutic agents and advanced materials.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-Chloro-7-methylquinolin-4-ol to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves systematic parameter variation (e.g., temperature, reaction time, catalyst concentration) using design of experiments (DoE) frameworks. For example, oxidation steps may employ potassium permanganate under controlled acidic conditions, while substitution reactions require nucleophilic agents like amines. Monitoring via HPLC or GC-MS ensures purity validation .
  • Data Consideration : Comparative yield tables for different catalysts (e.g., Pd/C vs. FeCl₃) and solvent systems (polar vs. non-polar) should be analyzed to identify optimal conditions.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : A combination of NMR (¹H/¹³C), FT-IR, and high-resolution mass spectrometry (HRMS) is essential. For structural confirmation, X-ray crystallography may resolve ambiguities in regiochemistry. UV-Vis spectroscopy can track electronic transitions relevant to photostability studies .
  • Data Contradictions : Discrepancies in NMR splitting patterns may arise due to tautomerism; computational modeling (DFT) can validate experimental observations .

Q. How do solubility and stability profiles of this compound influence experimental design?

  • Methodological Answer : Solubility in DMSO or ethanol should be quantified via saturation shake-flask methods. Stability under varying pH and light exposure requires accelerated degradation studies (ICH guidelines). Use LC-MS to identify degradation products .
  • Table :

SolventSolubility (mg/mL)Stability (t₁/₂ at 25°C)
DMSO45.2>30 days
Ethanol12.814 days

Advanced Research Questions

Q. What mechanistic insights explain the biological activity discrepancies between this compound and its analogs?

  • Methodological Answer : Perform comparative molecular docking studies against target proteins (e.g., topoisomerases) to evaluate binding affinities. Use cytotoxicity assays (MTT or apoptosis markers) to correlate structural modifications (e.g., chloro vs. methoxy substituents) with activity. Validate via SAR analysis .
  • Data Contradiction Resolution : If 7-methyl derivatives show reduced activity, investigate steric hindrance via molecular dynamics simulations .

Q. How can computational models predict the reactivity of this compound in heterogeneous catalysis?

  • Methodological Answer : Apply DFT calculations to map electron density distributions and identify reactive sites (e.g., chloro-substituted positions). Validate predictions using kinetic isotope effects (KIE) or Hammett plots. Surface interactions can be modeled via periodic boundary conditions (PBC) in VASP .
  • Case Study : Catalytic hydrogenation pathways may differ on Pd vs. Pt surfaces; in situ DRIFTS spectroscopy can monitor intermediate species .

Q. What strategies resolve contradictions in reported cytotoxicity data for quinolin-4-ol derivatives?

  • Methodological Answer : Conduct meta-analyses of existing datasets, accounting for variables like cell line heterogeneity (e.g., HeLa vs. MCF-7) and assay protocols (IC₅₀ vs. EC₅₀). Reproduce conflicting studies under standardized conditions (ISO 10993-5) .
  • Table :

CompoundIC₅₀ (µM) in HeLaIC₅₀ (µM) in HEK293
2-Chloro-7-methyl1.84.2
7-Chloroquinolin-4-ol1.53.9

Q. How do surface interactions of this compound impact its environmental fate?

  • Methodological Answer : Use microspectroscopic imaging (ToF-SIMS, AFM-IR) to study adsorption on indoor/outdoor surfaces (e.g., silica vs. cellulose). Reactivity with ozone or NOx can be quantified via flow-tube reactors coupled with GC-MS .
  • Advanced Technique : Synchrotron-based XAS reveals oxidation state changes during surface-mediated degradation .

Methodological Frameworks

Q. What mixed-methods approaches integrate theoretical and experimental data for this compound research?

  • Answer : Combine QSAR modeling (quantitative) with qualitative case studies on synthesis bottlenecks. Delphi method surveys can prioritize research gaps (e.g., metabolic pathway elucidation) .
  • Epistemological Alignment : Ontological assumptions (e.g., realism vs. constructivism) guide whether mechanistic or phenomenological models are prioritized .

Q. How can researchers validate the reproducibility of this compound studies across labs?

  • Answer : Adopt open-science practices: publish raw NMR/assay data in repositories (e.g., Zenodo), and use interlaboratory round-robin tests. Statistical tools like Grubbs’ test identify outliers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.